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Compound Name: (+)-Lysergic acid

Cat. No.: B10850351

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the landmark total synthesis of (+)-lysergic acid,
a seminal achievement in organic chemistry by R. B. Woodward and his team. The following
sections delineate the strategic approach, experimental protocols, and quantitative data
associated with this multi-step synthesis, tailored for an audience in chemical research and
drug development.

Introduction

The first total synthesis of lysergic acid was a significant milestone, accomplished in 1954 by a
team led by R. B. Woodward, with major contributions from Edmund C. Kornfeld at Eli Lilly.[1]
[2] This achievement was pivotal not only for its intricate synthetic design but also for providing
access to a key precursor for a range of ergot alkaloids, including the pharmacologically
significant lysergic acid diethylamide (LSD).[1][3] The synthesis is characterized by its strategic
construction of the tetracyclic ergoline core from a substituted indole precursor.[4][5]

The overall strategy involved an initial construction of a tricyclic ketone intermediate, followed
by the elaboration of the fourth ring (D-ring) and subsequent functional group manipulations to
arrive at the target molecule.[5] The entire synthesis comprises approximately 15 steps with an
overall yield of about 1%.[3]
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Overall Synthetic Strategy

The retrosynthetic analysis of Woodward's route begins with the disconnection of the D-ring of
lysergic acid, leading back to a key tricyclic ketone intermediate. This intermediate is then
further broken down to a dihydroindole derivative, which itself can be prepared from indole-3-

propionic acid.

Retrosynthetic Analysis

D-Ring Formation

Friedel-Crafts Acylation

Reduction & Protection

Click to download full resolution via product page

Caption: Retrosynthetic approach for Woodward's synthesis of lysergic acid.
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Key Experimental Stages and Protocols

The forward synthesis can be broadly divided into three main stages:
o Construction of the Tricyclic Ketone Intermediate.

e Formation of the Tetracyclic Core.

» Final Functional Group Manipulations and Dehydrogenation.

Below are the detailed protocols for the key transformations within this synthetic sequence.

Stage 1: Synthesis of the Tricyclic Ketone

This stage focuses on the preparation of 1-benzoyl-5-keto-1,2,2a,3,4,5-
hexahydrobenz[cd]indole, a crucial intermediate for the subsequent annulation of the D-ring.

Experimental Workflow for Tricyclic Ketone Synthesis
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Workflow: Tricyclic Ketone Synthesis

Click to download full resolution via product page

Caption: Key steps in the synthesis of the tricyclic ketone intermediate.

Protocol 1: Preparation of N-Benzoyl-3-(3-carboxyethyl)-dihydroindole[5][6]
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e Reduction of Indole-3-propionic Acid: Indole-3-propionic acid is hydrogenated using Raney
nickel as a catalyst in an aqueous solution of sodium hydroxide under high pressure (200-
270 atm) at room temperature for 20-30 hours to yield 3-(3-carboxyethyl)-dihydroindole.

N-Benzoylation: The resulting dihydroindole derivative is subjected to a Schotten-Baumann
reaction. Benzoyl chloride is added to the aqueous solution along with sodium hydroxide,
maintaining the temperature below 40 °C. The reaction mixture is then acidified with
concentrated HCI to precipitate the crude N-benzoyl-3-(-carboxyethyl)-dihydroindole. The
product is purified by extraction with hot water to remove benzoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation[5][6]

Acid Chloride Formation: N-benzoyl-3-(3-carboxyethyl)-dihydroindole is treated with thionyl
chloride in an appropriate solvent (e.g., ether) at reflux for 45-55 minutes to form the
corresponding acid chloride.

Cyclization: The acid chloride is then subjected to an intramolecular Friedel-Crafts acylation
using aluminum chloride as a Lewis acid in carbon disulfide at reflux for 60 minutes. This
reaction yields the tricyclic ketone, 1-benzoyl-5-keto-1,2,2a,3,4,5-hexahydrobenz[cd]indole.

Stage 2: Formation of the Tetracyclic Core

With the tricyclic ketone in hand, the next critical phase involves the construction of the D-ring
to form the tetracyclic ergoline skeleton.

Protocol 3: a-Bromination of the Tricyclic Ketone[2][6]

o The tricyclic ketone is dissolved in acetic acid.

e Pyridinium hydrobromide perbromide is added to the solution.

e The reaction mixture is heated to 40-60 °C for 30 minutes to afford the a-bromo ketone.
Protocol 4: D-Ring Formation via Aldol Condensation[2][6]

e The a-bromo ketone is reacted with an amine side chain precursor, which contains a
protected ketone.
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» Deprotection of the ketone functionality yields a diketone.

e An intramolecular aldol condensation is induced by treatment with sodium methoxide in
methanol at -10 °C for 10 minutes. This step forms the six-membered D-ring, resulting in an
a,B-unsaturated ketone within the newly formed ring.

Stage 3: Final Transformations

The final stage of the synthesis involves the reduction of the enone system, introduction of the
carboxyl group, and aromatization of the indole ring.

Protocol 5: Reduction and Introduction of the Carboxyl Group Precursor[3][6]
e The a,B-unsaturated ketone is acetylated using acetic anhydride.

e The ketone is then selectively reduced to the corresponding allylic alcohol using sodium
borohydride in a mixture of methanol and water at room temperature for 2 hours.

e The allylic alcohol is converted to an allylic chloride using thionyl chloride in liquid sulfur
dioxide at room temperature for 6 hours.

e The chloride is displaced with sodium cyanide in the presence of hydrogen cyanide at 0-10
°C for 30 minutes to introduce the nitrile group, which serves as a precursor to the carboxylic
acid.

Protocol 6: Hydrolysis and Dehydrogenation[3][6]

» Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, and the acetate protecting
group is removed by heating with sulfuric acid in a mixture of methanol and water at 100 °C
for 24 hours.

» Dehydrogenation: The final step to achieve the aromatic indole system of lysergic acid is a
dehydrogenation reaction. This is accomplished by refluxing with deactivated Raney nickel
and sodium arsenate in an aqueous potassium hydroxide solution for 20.5 hours.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.youtube.com/watch?v=TmuJbJW1l-k
https://synarchive.com/syn/32
https://www.youtube.com/watch?v=TmuJbJW1l-k
https://synarchive.com/syn/32
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10850351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The following tables summarize the reported yields for the key steps in Woodward's total
synthesis of (+)-lysergic acid.

Table 1: Yields for the Synthesis of the Tricyclic Ketone

Reagents and

Step . Yield (%) Reference(s)
Conditions
] 1. Hz, Raney Ni,
Reduction and N-
) NaOH, Hz20; 2. BzCl, 70 (2 steps) [6]
Benzoylation
NaOH, H20
Acid Chloride
Formation and 1. SOCIz, reflux; 2.
) 77 (2 steps) [6]
Friedel-Crafts AlClIs, CSz, reflux
Acylation

Table 2: Yields for the Formation of the Tetracyclic Core and Final Steps
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Reagents and

Step . Yield (%) Reference(s)
Conditions
L PyrHBrs, AcOH, 40-60
o-Bromination oc 69 [6]
Side Chain
PhH, reflux 71 [6]
Attachment
Acetal Hydrolysis HCI, H20, 37 °C 77 [6]
Intramolecular Aldol NaOMe, MeOH, -10 69 6]
Condensation °C
Acetylation Ac20, RT 82 [6]
) NaBHa4, HCI, H20,
NaBHa4 Reduction 79 [6]

MeOH, RT

1. SOClz, SOz; 2.

Cyanation 54 (2 steps 6
Y NaCN, HCN ( Ps) (o)

H2S04, H20, MeOH,

Hydrolysis 53 [6]
100 °C
KOH, deactivated

Dehydrogenation Raney Ni, NasAsOa, 30 [6]
H20, reflux

Conclusion

The total synthesis of (+)-lysergic acid by Woodward's group remains a classic example of

strategic and elegant synthetic chemistry. The protocols and data presented herein are

compiled from published literature to provide a comprehensive resource for researchers. This

synthesis not only provided a chemical route to an important natural product but also laid the

groundwork for the development of numerous synthetic methodologies and strategies that

continue to influence the field of organic chemistry and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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